Rhodium tribromide
Description
Significance and Role in Advanced Materials and Catalysis
The primary significance of rhodium tribromide in contemporary research lies in its role as a versatile starting material. wikipedia.org In the field of advanced materials , rhodium compounds are utilized in the fabrication of nanoparticles and thin films, which possess unique electronic and catalytic properties. For instance, rhodium-based nanocrystals are being explored for their thermal stability and enhanced catalytic activity in reactions like ethanol (B145695) oxidation. nih.gov While rhodium acetylacetonate (B107027) is often used as a precursor in methods like atomic layer deposition (ALD) for creating rhodium thin films, rhodium halides like this compound can also serve as precursors for such applications. nih.govntu.edu.sg The synthesis of mesoporous rhodium nanoparticles, which offer high surface area and numerous active sites for catalysis, can also start from rhodium halide precursors. bilkent.edu.tr
In the domain of catalysis , this compound is a key player, primarily as a precursor to catalytically active rhodium(I) and rhodium(III) species. webelements.co.uk Rhodium(III) complexes, often generated from rhodium trihalides, are particularly effective in mediating a variety of organic transformations, including the challenging activation of carbon-hydrogen (C-H) bonds. cornell.edu This has led to the development of novel synthetic routes for complex organic molecules. For example, rhodium-catalyzed direct arylation of phosphines with aryl bromides provides an efficient method for creating biarylphosphine ligands, which are important in various cross-coupling reactions. rsc.org Furthermore, rhodium(III) catalysts derived from its halides are instrumental in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. researchgate.net
Historical Context of Rhodium(III) Bromide Research
The history of this compound is intrinsically linked to the discovery of rhodium itself. In 1803, William Hyde Wollaston discovered rhodium while working with platinum ore. mdpi.com He isolated a red-colored solution of a rhodium chloride compound, which he named after the Greek word "rhodon" for rose. nih.gov This early work with rhodium halides laid the foundation for the investigation of other rhodium-halogen compounds.
While specific historical accounts detailing the very first synthesis of this compound are scarce, the general methods for preparing metal halides were known during the 19th and early 20th centuries. The synthesis of rhodium(III) bromide can be achieved through the direct reaction of rhodium metal with bromine at elevated temperatures. nih.gov A common laboratory preparation involves the reaction of rhodium metal with a mixture of hydrochloric acid and bromine, which yields the dihydrate form (RhBr₃·2H₂O). wikipedia.org
Early structural studies, particularly in the mid-20th century, were crucial in understanding the nature of rhodium halides. It was determined that anhydrous rhodium(III) bromide adopts the same crystal structure as aluminum chloride. wikipedia.org Research into the properties of this compound revealed that, like other rhodium trihalides, the anhydrous form is insoluble in water, whereas the hydrated form is soluble in water and lower alcohols. wikipedia.org This differential solubility has been a key factor in its use as a precursor for synthesizing a wide array of rhodium complexes over the years. Although it has been noted that rhodium bromides have received less academic and commercial attention compared to their chloride analogs, their distinct reactivity continues to be explored in modern chemical research. wikipedia.org
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | RhBr₃ | nih.gov |
| Molar Mass | 342.618 g/mol | nih.gov |
| Appearance | Red-brown or dark brown crystalline solid | nih.gov |
| Melting Point | 805 °C (decomposes) | nih.gov |
| Solubility (anhydrous) | Insoluble in water and acid solutions | wikipedia.org |
| Solubility (hydrated) | Soluble in water, methanol, ethanol | wikipedia.orgmdpi.com |
| Crystal Structure (anhydrous) | Adopts the aluminium chloride (AlCl₃) structure | wikipedia.org |
| Rhodium Oxidation State | +3 | nih.gov |
Elemental Composition of this compound
| Element | Percentage (%) |
| Rhodium (Rh) | 30.04 |
| Bromine (Br) | 69.96 |
Data sourced from WebElements. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
rhodium(3+);tribromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Rh/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXYMKDBFSWJR-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Rh+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935367 | |
| Record name | Rhodium(III) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15608-29-4 | |
| Record name | Rhodium bromide (RhBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15608-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium bromide (RhBr3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015608294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium bromide (RhBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodium(III) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Rhodium Tribromide
Direct Synthesis Routes
Direct synthesis methods for rhodium tribromide involve the direct reaction of elemental rhodium or a rhodium halide with a bromine source. These methods are valued for their straightforward approach to forming the Rh-Br bond.
Reaction of Rhodium Metal with Bromine
Anhydrous this compound can be synthesized by the direct reaction of rhodium metal with bromine gas at elevated temperatures. webelements.com This reaction typically requires dry conditions to prevent the formation of hydrated species. webelements.com The reaction proceeds as follows:
2Rh (s) + 3Br₂ (g) → 2RhBr₃ (s) webelements.com
This method yields a red-brown to dark brown crystalline solid. webelements.comshef.ac.uk The reaction conditions, such as temperature and pressure, are critical parameters that influence the reaction rate and the crystallinity of the product.
Reaction of Rhodium(III) Chloride with Hydrobromic Acid
Another direct route to this compound involves the reaction of rhodium(III) chloride with hydrobromic acid. This method is particularly useful for producing hydrated forms of this compound. The reaction of hydrated rhodium(III) chloride with hydrobromic acid can be seen as a halide exchange reaction. While specific research on this exact transformation is not extensively detailed in the provided results, the principles of halide exchange are well-established in inorganic synthesis. For instance, the conversion of rhodium-containing acidic solutions to rhodium trichloride (B1173362) hydrate (B1144303) is a known process. google.comgoogle.com Similarly, treating rhodium salts with hydrochloric acid is a common step in the preparation of rhodium chlorides. justdial.comguidechem.com This suggests that a similar reaction with hydrobromic acid would yield the corresponding bromide. The dihydrate, RhBr₃·2H₂O, can be formed when rhodium metal reacts with a mixture of hydrochloric acid and bromine. wikipedia.org
Thermal Decomposition Pathways of Rhodium-Containing Precursors
This compound can also be prepared through the thermal decomposition of various rhodium-containing precursors. cymitquimica.com This method involves heating a complex rhodium salt to a temperature where it breaks down, leaving behind this compound. For example, the thermal decomposition of complex salts like chloropentamminerhodium(III) hexabromoplatinate(IV) in an inert atmosphere proceeds through the formation of this compound as an intermediate. researchgate.net The stability of rhodium bromide is higher than that of platinum bromides, causing it to decompose at a later stage. researchgate.net The thermal decomposition of amorphous rhodium hydrous oxide precursors has also been studied, leading to the formation of rhodium oxides, which could potentially be converted to bromides. researchgate.net
The table below summarizes the thermal decomposition of a rhodium-containing precursor.
| Precursor | Atmosphere | Intermediate Product | Final Product(s) |
| [Rh(NH₃)₅Cl][PtBr₆] | Helium | RhBr₃ | Mixture of metallic Pt and Rh-Pt solid solutions |
| [Rh(NH₃)₅Cl][PtBr₆] | Hydrogen | - | Rh₀.₅Pt₀.₅ solid solution |
This table illustrates the products formed during the thermal decomposition of a specific rhodium-containing complex under different atmospheric conditions, highlighting the formation of this compound as an intermediate. researchgate.net
Control of Hydration State in Synthesis
The hydration state of this compound is a critical aspect of its synthesis, as the anhydrous and hydrated forms exhibit different solubilities and reactivities. wikipedia.org Anhydrous this compound is insoluble in water, while the hydrated form, typically RhBr₃(H₂O)ₙ where n is approximately three, is soluble in water and lower alcohols. wikipedia.org
The synthesis of the anhydrous form generally requires high temperatures and the absence of water, such as the direct reaction of rhodium and bromine. webelements.com In contrast, hydrated this compound is typically prepared in aqueous media. For example, the reaction of rhodium metal with hydrochloric acid and bromine yields the dihydrate, RhBr₃·2H₂O. wikipedia.org
The control over the hydration state is crucial for subsequent applications. For instance, in the synthesis of rhodium nanocrystals, hydrated rhodium(III) bromide is used as a precursor in aqueous solutions. osti.gov The dissolution of RhBr₃·xH₂O in water leads to the formation of various aquated rhodium bromide complexes, such as [RhBrₓ(H₂O)₆₋ₓ]³⁻ˣ. osti.gov The specific synthesis method, including the solvent system and reaction temperature, dictates the final hydration state of the isolated this compound.
The table below outlines the synthesis methods and resulting hydration states of this compound.
| Synthesis Method | Resulting Form | Key Characteristics |
| Direct reaction of Rh metal with Br₂ gas | Anhydrous (RhBr₃) | Insoluble in water; requires high temperatures. |
| Reaction of Rh metal with HCl and Br₂ | Dihydrate (RhBr₃·2H₂O) | Formed in aqueous conditions. |
| Use of hydrated precursors in aqueous solution | Hydrated (RhBr₃·nH₂O) | Soluble in water and lower alcohols. |
This table provides a summary of different synthetic approaches to obtain this compound in its anhydrous and hydrated forms, highlighting the key conditions and properties of the products. webelements.comwikipedia.orgosti.gov
Coordination Chemistry of Rhodium Tribromide
Formation of Aquabromorhodium(III) Complexes
In aqueous solutions, rhodium tribromide readily forms a series of aquabromorhodium(III) complexes. These complexes, with the general formula [RhBrₙ(OH₂)₆₋ₙ]³⁻ⁿ, where 'n' can range from 0 to 6, have been extensively studied, particularly using ¹⁰³Rh NMR spectroscopy. researchgate.netresearchgate.net The formation of these complexes is a stepwise process, where bromide ions progressively replace the water ligands coordinated to the rhodium(III) center. wikipedia.org
Monomeric Species and Geometric Isomerism
For values of 'n' from 2 to 4, the [RhBrₙ(OH₂)₆₋ₙ]³⁻ⁿ complexes can exist as geometric isomers. researchgate.netresearchgate.net The ¹⁰³Rh NMR chemical shifts have been instrumental in identifying and assigning these isomers. A key observation is the nephelauxetic effect, where the chemical shift (δRh) decreases as the number of bromo ligands increases. researchgate.net For the geometric isomers, a clear trend is observed: the chemical shift for the trans isomer is greater than that for the cis isomer (δtrans > δcis), and the chemical shift for the meridional isomer is greater than that for the facial isomer (δmer > δfac). researchgate.netresearchgate.net
Table 1: Geometric Isomers of Aquabromorhodium(III) Complexes
| Formula | Isomers |
|---|---|
| [RhBr₂(OH₂)₄]⁺ | cis, trans |
| [RhBr₃(OH₂)₃] | fac, mer |
| [RhBr₄(OH₂)₂]⁻ | cis, trans |
This table showcases the possible geometric isomers for different aquabromorhodium(III) complexes.
Oligomeric Aquabromorhodate(III) Species
Beyond the monomeric species, there is evidence for the existence of oligomeric aquabromorhodate(III) species in solution. researchgate.net The structural characteristics of these oligomers have been proposed based on their observed chemical shifts, suggesting the formation of more complex polynuclear rhodium-bromide frameworks in aqueous media. researchgate.net
Interactions with Phosphine (B1218219) Ligands
The reaction of this compound with phosphine ligands is a well-established route to a variety of rhodium-phosphine complexes. rsc.orgwikipedia.org These reactions often involve not only the formation of adducts but also the reduction of the rhodium center. cdnsciencepub.com The nature of the phosphine ligand, including its steric bulk and electronic properties, plays a crucial role in determining the structure and reactivity of the resulting complexes. libretexts.orgrsc.org
Adduct Formation and Reduction Pathways
Hydrated this compound readily reacts with phosphines like phenylbis(pentafluorophenyl)phosphine ((C₆F₅)₂PhP) and diphenylpentafluorophenylphosphine ((C₆F₅)Ph₂P) to form bromide complexes. rsc.org In some cases, the phosphine can also act as a reducing agent. For instance, the synthesis of Wilkinson's catalyst, RhCl(PPh₃)₃, from rhodium(III) chloride and triphenylphosphine (B44618) involves the reduction of rhodium(III) to rhodium(I), with the concomitant oxidation of triphenylphosphine to triphenylphosphine oxide. wikipedia.org Similarly, reactions of rhodium(III) phosphine complexes with sodium borohydride (B1222165) can lead to the formation of rhodium(I) or rhodium(II) tetrahydroborato complexes. cdnsciencepub.com
Spectroscopic Characterization of Phosphine Complexes
³¹P NMR spectroscopy is a powerful tool for characterizing rhodium-phosphine complexes. osti.gov For example, in trigonal-bipyramidal rhodium(I) complexes with the tripod ligand tris(2-(diphenylphosphino)ethyl)phosphine (PP₃), the ³¹P NMR spectra exhibit patterns consistent with AMX₃ and AKMX₃ spin systems. osti.gov These spectra allow for the determination of the trans influence of other ligands on the rhodium-phosphorus coupling constants and chemical shifts. osti.gov The ¹⁰³Rh-¹⁹F coupling constants in complexes with fluorinated phosphines provide evidence for dπ-dπ bonding between rhodium and phosphorus. rsc.org
Table 2: Spectroscopic Data for Selected Rhodium-Phosphine Complexes
| Complex | Technique | Key Finding |
|---|---|---|
| [Rh(PP₃)L]⁺ | ³¹P NMR | Determination of trans influence of ligand L. osti.gov |
| [(C₆F₅)₃P]₄Rh₂Cl₂ | ¹⁹F NMR | Evidence of dπ-dπ bonding. rsc.org |
| Cp(PPh₃)RhPMes | X-ray Crystallography, ³¹P NMR | Characterization of a terminal phosphinidene (B88843) complex. researchgate.net |
This table summarizes key spectroscopic findings for various rhodium-phosphine complexes.
Formation of Organometallic Complexes
This compound is a valuable starting material for the synthesis of organorhodium complexes. wikipedia.org Although hydrated rhodium trichloride (B1173362) is more commonly used, this compound can also serve as a precursor. wikipedia.orgwikipedia.org These reactions often involve the reduction of rhodium(III) to lower oxidation states, typically rhodium(I). For example, the reaction of rhodium(III) chloride with olefins and carbon monoxide yields organometallic complexes, often with the reduction to rhodium(I). wikipedia.org
Organometallic rhodium complexes can be formed through various pathways, including the activation of C-H bonds. frontiersin.org For instance, the reaction of [Rh(PPh₃)₃Cl] with certain Schiff base ligands results in the formation of organorhodium complexes via C-H and O-H bond activation. frontiersin.org Another important class of organorhodium complexes are the cyclopentadienyl (B1206354) complexes, such as the pentamethylcyclopentadienyl rhodium dichloride dimer. wikipedia.org Furthermore, the carbonylation of rhodium trichloride and tribromide can lead to the formation of carbonyl complexes, which are key intermediates in many catalytic processes. capes.gov.br
Cyclopentadienyl Ligand Systems and Rhodocenium Salts
This compound is a key starting material for accessing rhodium(III) cyclopentadienyl (Cp) systems, most notably the stable and historically significant rhodocenium cation, [Rh(C₅H₅)₂]⁺. While rhodium(III) chloride hydrate (B1144303) is frequently cited in literature due to its common availability, this compound participates in analogous reactions to form these sandwich compounds. wikipedia.orgblogspot.com The reaction of a rhodium(III) halide with a cyclopentadienyl source, such as a cyclopentadienyl anion, leads to the formation of the 18-valence electron rhodocenium cation. wikipedia.orgresearchgate.net This cation is known for its high stability. wikipedia.org
Early work by Wilkinson and Cotton led to the synthesis of numerous rhodocenium salts, including the tribromide salt, [Rh(C₅H₅)₂]Br₃. wikipedia.org More recent synthetic innovations have provided pathways to monofunctionalized rhodocenium salts, expanding their chemical utility. nih.gov These methods often involve half-sandwich rhodium(III) halide synthons, which can be derived from precursors like this compound, to facilitate access to derivatives with substituents such as amino, bromo, and iodo groups. researchgate.netnih.gov The resulting functionalized rhodocenium salts have been characterized extensively using spectroscopic and structural methods. nih.gov
The structural and spectroscopic properties of rhodocenium salts are well-documented. Single crystal X-ray diffraction analyses reveal the classic sandwich structure with the rhodium atom situated between two parallel cyclopentadienyl rings. nih.gov
Table 1: Selected Structural and Spectroscopic Data for Rhodocenium Salts
| Compound/Cation | Rh-C Bond Lengths (Å) | Rh-Centroid Distance (Å) | 103Rh NMR Chemical Shift (δ, ppm) | Reference |
| Iodorhodocenium | 2.15 - 2.19 (typical) | Not specified | -9949 | nih.gov |
| Aminorhodocenium | 2.15 - 2.19 (typical) | Not specified | Not specified | nih.gov |
| Bromorhodocenium | 2.15 - 2.19 (typical) | Not specified | Not specified | nih.gov |
| Rhodocenium Carboxylic Acid | Not specified | Not specified | -10200 | nih.gov |
| Note: Data for functionalized rhodocenium salts derived from rhodium(III) halide precursors. Chemical shifts are referenced against external Rh(acac)₃. nih.gov |
N-Heterocyclic Carbene (NHC) Ligands
The coordination chemistry of rhodium with N-heterocyclic carbene (NHC) ligands is extensive, with applications predominantly in catalysis. rsc.orgresearchgate.net While many syntheses of Rh-NHC complexes start from Rh(I) precursors, Rh(III) complexes featuring NHC ligands are known and can be accessed from this compound. clockss.org For instance, Rh(III) complexes can be formed through oxidative addition reactions or by direct synthesis from a Rh(III) source. ubc.carsc.org
Research has demonstrated the synthesis of dimeric Rh(II)-Rh(II) complexes supported by NHC ligands, which react with oxygen to form Rh(III) peroxide species. rsc.org Furthermore, Rh(III)-catalyzed intermolecular annulations of imidazolium (B1220033) salts (NHC precursors) and alkynes highlight the role of NHC ligands in stabilizing the Rh(III) center during the catalytic cycle. rsc.org The synthesis of mixed bis-NHC rhodium(I) complexes has also been developed, which can serve as precursors to higher oxidation state complexes. mdpi.com These complexes are typically characterized by NMR spectroscopy, where the disappearance of the acidic C2-proton of the imidazolium salt and the appearance of a characteristic signal for the carbene carbon in the ¹³C NMR spectrum confirm coordination to the rhodium center. clockss.org
Table 2: Examples of Rhodium-NHC Complex Synthesis and Characterization
| Rhodium Precursor | NHC Ligand/Precursor | Resulting Complex Type | Key Spectroscopic Feature | Application/Reaction | Reference |
| [Rh(OMe)COD]₂ | 1,3-dialkylbenzimidazolium chloride | [RhCl(NHC)(η⁴-1,5-cyclooctadiene)] | Disappearance of benzimidazolium C2-proton signal in ¹H NMR | Intermolecular hydroamination | clockss.org |
| [RhCl(COE)(NHC)]₂ | H₂ | [Rh(H)₂Cl(NHC)]₂ (Rh(III) dihydride) | Characterized by ¹H and ¹³C{¹H} NMR and IR spectroscopies | Hydrogenation catalysis | ubc.ca |
| Rh(III) source | Imidazolium Salt / Alkyne | Imidazo[1,2-a]quinolinium motifs | Not specified | C-H activation/annulation | rsc.org |
| Note: While some precursors are Rh(I), they illustrate routes to relevant Rh(III)-NHC systems or catalytic cycles involving Rh(III) intermediates. |
Macrocyclic Ligand Architectures with this compound Precursors
This compound and its chloride analogue are effective precursors for the synthesis of rhodium(III) complexes with macrocyclic ligands. mdpi.com These macrocycles often contain mixed donor atoms (e.g., N, S, O) and can enforce specific coordination geometries upon the metal center. mdpi.comresearchgate.net
A notable example involves the reaction of a rhodium(III) halide with a 12-membered, pyridine-containing macrocycle (L¹) featuring N₂S₂ donor atoms. mdpi.com The resulting [Rh(L¹)Cl₂]⁺ complex was characterized by X-ray diffraction, revealing a distorted octahedral geometry. mdpi.com In this structure, the macrocycle adopts a folded conformation, occupying four coordination sites, while two chloride ligands complete the coordination sphere. mdpi.com The coordination of the 2,6-bis(thiomethyl)pyridine unit occurs in a meridional fashion. mdpi.com
The use of macrocyclic ligands allows for the stabilization of specific rhodium oxidation states and the creation of unique structural motifs. researchgate.netchesci.com These complexes have potential applications in areas such as catalysis and as sensitizers for photographic emulsions. mdpi.comchesci.com The synthesis of rhodium complexes with macrocyclic ligands based on two m-phenylene-linked bis(N-heterocyclic carbene) moieties further combines the features of NHC and macrocyclic chemistry. researchgate.net
Table 3: Structural Data for a Rh(III) Macrocyclic Complex
| Complex | Metal Center Geometry | Key Structural Feature | S-Rh-S Angle (°) | Reference |
| [Rh(L¹)Cl₂]⁺ | Distorted Octahedral | Folded macrocycle conformation | 170.23(3) | mdpi.com |
| Note: Data obtained from the crystal structure of the complex synthesized using a Rh(III) chloride precursor, analogous to reactions with this compound. mdpi.com |
Homogeneous Catalysis
Homogeneous catalysis by rhodium complexes, often generated in situ from precursors like this compound, is fundamental to many industrial and laboratory-scale syntheses. The solubility of these catalysts in the reaction medium allows for high activity and selectivity under mild conditions.
Rhodium complexes are exceptionally powerful hydrogenation catalysts for a variety of functional groups. While Wilkinson's catalyst, [RhCl(PPh₃)₃], is the most famous example, analogous bromide complexes can be formed and utilized. The catalytic cycle typically involves oxidative addition of hydrogen to a Rh(I) species, coordination of the unsaturated substrate, migratory insertion, and reductive elimination to yield the saturated product.
Rhodium-based systems are effective for the hydrogenation of nitriles to primary amines. For instance, rhodium(I) hydrides like [RhH(PPrⁱ₃)₃] have been shown to be active for the homogeneous hydrogenation of both aliphatic and aromatic nitriles under ambient conditions. rsc.org This process is highly selective, avoiding the formation of secondary and tertiary amines that can occur with other catalyst systems. rsc.org The catalytic system can reduce the nitrile content in polymers like hydrogenated nitrile butadiene rubber (HNBR) from 40% to below 10% within hours at 60°C and 500 psig H₂, converting the nitrile groups into primary amines. researchgate.net
Table 1: Selected Research Findings on Rhodium-Catalyzed Hydrogenation
| Substrate | Catalyst System | Key Findings | Reference |
|---|---|---|---|
| Aliphatic/Aromatic Nitriles | [RhH(PPrⁱ₃)₃] | Highly selective conversion to primary amines under ambient conditions. | rsc.org |
| Nitrile Groups in HNBR Polymer | Rhodium-based system | Reduces nitrile content from 40% to <10% at 60°C. | researchgate.net |
| Phenylacetonitrile | [RhH(PPrⁱ₃)₃] | 89% yield of phenethylamine after 2 hours at 20°C and 1 atm H₂. | rsc.org |
Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes. Rhodium-based catalysts offer significantly higher activity and selectivity for the desired linear aldehyde compared to traditional cobalt catalysts, allowing for much milder reaction conditions. The "Low Pressure Oxo" (LP Oxo) process, developed by Union Carbide, Davy Process Technology, and Johnson Matthey, exemplifies the industrial significance of rhodium catalysis. matthey.comingentaconnect.com
The active catalyst is typically a rhodium hydride complex coordinated with phosphine and carbonyl ligands, such as RhH(CO)(PPh₃)₃. ingentaconnect.com This species can be formed from various rhodium precursors, including rhodium halides like RhBr₃. The process operates at lower pressures (<20 bar) and temperatures (90-100°C), leading to improved energy efficiency and reduced byproduct formation. matthey.comingentaconnect.com The high selectivity towards the linear aldehyde (n-butyraldehyde from propylene) is a key advantage, with isomer ratios (n:iso) often exceeding 10:1. ingentaconnect.commt.com
Table 2: Comparison of Hydroformylation Processes
| Parameter | High-Pressure Cobalt Process | Low-Pressure Rhodium Process (LP Oxo) |
|---|---|---|
| Catalyst | Cobalt-based (e.g., HCo(CO)₄) | Rhodium-based (e.g., RhH(CO)(PPh₃)₃) |
| Pressure | High (e.g., 200-300 bar) | Low (<20 bar) |
| Temperature | High (e.g., 140-180°C) | Lower (90-100°C) |
| Selectivity (n:iso ratio for propylene) | ~4:1 | >10:1 up to 30:1 |
| Key Advantages | Lower catalyst cost | Higher efficiency, higher selectivity, lower energy use, safer operation |
Rhodium(III) complexes have emerged as powerful catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov This atom-economical strategy bypasses the need for pre-functionalized starting materials. nih.gov The catalytic cycle often involves a chelation-assisted, concerted metalation-deprotonation (CMD) step, where a directing group on the substrate guides the rhodium catalyst to a specific C-H bond. acs.orgacs.org
Once the C-Rh bond is formed, the organometallic intermediate can react with a variety of coupling partners, such as alkenes and alkynes. nih.govacs.org For example, the coupling with alkenes can proceed via migratory insertion of the alkene into the C-Rh bond, followed by β-hydride elimination to yield a Heck-type product. nih.gov The use of pentamethylcyclopentadienyl (Cp*) ligands on Rh(III) centers is common, creating robust catalysts that operate under mild conditions with broad functional group tolerance. nih.gov While typically synthesized from RhCl₃, RhBr₃ can serve as an analogous precursor for these powerful catalytic systems.
Table 3: Mechanistic Steps in Rh(III)-Catalyzed C-H Activation
| Step | Description | Key Intermediate |
|---|---|---|
| Coordination | A directing group (e.g., pyridine, imine) on the substrate coordinates to the Rh(III) center. | Substrate-Rh(III) complex |
| C-H Activation | Concerted metalation-deprotonation (CMD) occurs at a specific C-H bond (e.g., ortho-position) to form a rhodacycle. | C-Rh(III) bond in a metallacycle |
| Coupling | An unsaturated partner (e.g., alkene, alkyne) coordinates and inserts into the C-Rh bond. | Expanded rhodacycle |
| Product Formation | Reductive elimination or β-hydride elimination releases the functionalized product. | Functionalized organic molecule |
| Catalyst Regeneration | An oxidant regenerates the active Rh(III) catalyst. | Active Rh(III) species |
Hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing amines. Rhodium catalysts are effective for both inter- and intramolecular versions of this reaction, accommodating a wide range of amines and unsaturated substrates, including alkenes and alkynes. organic-chemistry.orgnih.gov
Catalytic systems often employ cationic Rh(I) precursors like [Rh(COD)₂]BF₄ with specific phosphine ligands. organic-chemistry.orgnih.gov These catalysts can achieve high yields for the hydroamination of terminal alkynes with anilines at room temperature. organic-chemistry.org A key advantage of rhodium catalysis is the ability to control regioselectivity. While many systems yield the branched Markovnikov product, specific ligand and catalyst choices can favor the linear anti-Markovnikov product. berkeley.edunih.gov For instance, rhodium complexes have been developed for the anti-Markovnikov hydroamination of vinylarenes and terminal alkynes with secondary and primary amines. nih.govacs.orgresearchgate.net These reactions tolerate various functional groups, making them highly versatile in organic synthesis. acs.orgacs.org
Table 4: Regioselectivity in Rhodium-Catalyzed Hydroamination
| Reaction Type | Substrate | Catalyst System Example | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular | Aminoalkenes | [Rh(COD)₂]BF₄ / Biaryl dialkyl phosphine | Markovnikov (Cyclized amines) | nih.govacs.org |
| Intramolecular | 1-(3-aminopropyl)vinylarenes | [Rh(COD)(DPPB)]BF₄ | Anti-Markovnikov (3-arylpiperidines) | berkeley.edu |
| Intermolecular | Terminal Alkynes | [Rh(cod)₂]BF₄ / PCy₃ | Markovnikov (Imines) | organic-chemistry.org |
| Intermolecular | Vinylarenes | Rh complex of DPEphos | Anti-Markovnikov (Amines) | nih.gov |
| Intermolecular | Terminal Alkynes | 8-quinolinolato rhodium catalyst | Anti-Markovnikov (Aldimines/Enamines) | acs.orgresearchgate.net |
Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across a double or triple bond. This reaction is a cornerstone of organosilicon chemistry. Rhodium complexes are highly efficient catalysts for this transformation. The catalytic cycle, known as the Chalk-Harrod mechanism, typically begins with the oxidative addition of the hydrosilane to a Rh(I) complex, forming a Rh(III)-hydrido-silyl intermediate. wikipedia.org The unsaturated substrate then coordinates and inserts into the Rh-H bond, followed by reductive elimination to yield the organosilane product. acs.orgacs.org
Rhodium catalysts demonstrate excellent regioselectivity, typically yielding the anti-Markovnikov addition product where the silicon atom attaches to the terminal carbon of an alkene. wikipedia.org This selectivity is valuable for producing linear alkylsilanes. Furthermore, some rhodium systems can catalyze tandem isomerization-hydrosilylation reactions, where an internal olefin is first isomerized to a terminal olefin before undergoing hydrosilylation, providing a powerful method for functionalizing mixtures of alkenes. researchgate.netrsc.orgrsc.org
Table 5: Research Highlights in Rhodium-Catalyzed Hydrosilylation
| Substrate Type | Catalyst System Example | Key Feature | Product | Reference |
|---|---|---|---|---|
| Unactivated Alkenes | Rh / Chiral ferrocene-based ligand | Highly enantioselective | Si-stereogenic monohydrosilanes | nih.gov |
| 1,1-Disubstituted Enamides | Rh / Chiral spirophosphite ligand | Highly regio- and enantioselective | Chiral β-silylated amides | acs.org |
| Internal Olefins | [Rh(L)(COD)] (L = NHC chelate) | Tandem isomerization-hydrosilylation at RT | Terminal anti-Markovnikov silanes | rsc.orgrsc.org |
| Alkenes | Acylhydrosilanes as reagents | High functional group tolerance | Acylsilanes | researchgate.net |
Rhodium catalysts are adept at promoting the isomerization of organic molecules, particularly the migration of carbon-carbon double bonds in olefins. acs.org The mechanism often involves the formation of a rhodium-hydride species which reversibly adds to and eliminates from the olefin, effectively "walking" the double bond along the carbon chain until the most thermodynamically stable isomer is formed. tugraz.at
This catalytic activity is particularly powerful in tandem reactions. For example, rhodium catalysts can isomerize readily available but less reactive internal olefins to terminal positions, where they can then undergo other valuable transformations like hydroformylation or hydrosilylation. nih.gov More complex isomerizations, such as the conversion of homoallylic and bishomoallylic alcohols into chiral ketones, have also been achieved with high enantioselectivity using rhodium catalysts paired with chiral ligands. rsc.orgacs.orgacs.orgrsc.org In some cases, the isomerization is triggered by an initial C-H bond activation, which allows for the transformation of substrates, like 4-pentenals into 3-pentenals, that are normally resistant to isomerization. nih.govsemanticscholar.org
Table 6: Examples of Rhodium-Catalyzed Isomerization Reactions
| Substrate | Catalyst System Example | Transformation | Key Outcome | Reference |
|---|---|---|---|---|
| Homoallylic/Bishomoallylic Alcohols | [Rh(COD)₂]BF₄ / Chiral Ligand (e.g., BINAP) | Redox-Isomerization | Access to chiral ketones with high enantioselectivity. | acs.orgacs.org |
| Homoallylic Alcohols with Tethered Carbonyl | [RhCl(cod)]₂ / Xantphos | Isomerization | Synthesis of unsymmetrical 1,6-diketones. | rsc.org |
| 4-Pentenals | Cationic Rh(I) complex | Isomerization via C-H Activation | Formation of trans-3-pentenals. | nih.govsemanticscholar.org |
| Allyl Ethers | [RhCl(PPh₃)₃] | Allyl to Propenyl Ether Isomerization | Facilitates deprotection of hydroxyl groups. | tugraz.at |
Carbonylation Chemistry
This compound, and more broadly, rhodium(III) halides, serve as effective precursors for catalytic systems in carbonylation reactions, which are fundamental processes for introducing a carbonyl group into organic molecules. These reactions are pivotal in synthesizing aldehydes, ketones, and carboxylic acid derivatives from various feedstocks.
A prominent application is the reductive carbonylation of aryl iodides to produce arylaldehydes using syngas (a mixture of CO and H₂). In a typical system, a rhodium(III) precursor like RhCl₃·3H₂O, which is analogous in reactivity to RhBr₃, is combined with a phosphine ligand such as triphenylphosphine (PPh₃) and a base. The reaction mechanism is believed to involve the in situ reduction of the Rh(III) precursor by the phosphine ligand to a catalytically active Rh(I) species. This Rh(I) complex can then activate the C-I bond of the aryl iodide through oxidative addition, followed by the insertion of carbon monoxide and subsequent hydrogenolysis to yield the arylaldehyde and regenerate the catalyst. d-nb.info This process demonstrates high functional-group tolerance and can be applied to a broad range of substrates, making it valuable for both laboratory research and potential industrial applications. d-nb.info
Another significant area is the Rh(III)-catalyzed oxidative carbonylation, where C-H and N-H bonds are activated to form phthalimides from aromatic amides and carbon monoxide. nih.govrsc.org This reaction proceeds via an initial N-H metalation of the amide, followed by ortho C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of CO into the Rh-C bond, and subsequent reductive elimination affords the phthalimide product. nih.gov
The following table summarizes representative results for the rhodium-catalyzed reductive carbonylation of aryl iodides.
| Entry | Aryl Iodide Substrate | Catalyst System | Conditions | Yield (%) |
| 1 | Iodobenzene | RhCl₃·3H₂O / 4 PPh₃ | 90 °C, 3 MPa CO, 1 MPa H₂ | 95 |
| 2 | 1-Iodo-4-methylbenzene | RhCl₃·3H₂O / 4 PPh₃ | 90 °C, 3 MPa CO, 1 MPa H₂ | 96 |
| 3 | 1-Iodo-4-methoxybenzene | RhCl₃·3H₂O / 4 PPh₃ | 90 °C, 3 MPa CO, 1 MPa H₂ | 94 |
| 4 | 1-Iodo-4-chlorobenzene | RhCl₃·3H₂O / 4 PPh₃ | 90 °C, 3 MPa CO, 1 MPa H₂ | 91 |
Data sourced from studies on analogous Rh(III) chloride precursors. d-nb.info
Cycloisomerization and Cycloaddition Reactions
Rhodium catalysts derived from precursors like this compound are highly effective in mediating cycloisomerization and cycloaddition reactions, which are powerful tools for constructing cyclic and polycyclic molecular architectures. These transformations are characterized by their high atom economy and ability to generate molecular complexity in a single step.
One notable example is the regioselective distal cycloisomerization of 1,6-allenenes to form six-membered rings containing exocyclic 1,3-dienes. nih.gov This transformation, which can be achieved with a rhodium/diphosphine catalyst system under mild conditions, demonstrates excellent chemo- and regioselectivity across a broad range of substrates. nih.gov The resulting dienes are valuable intermediates that can undergo subsequent transformations, such as one-pot tandem Diels-Alder reactions with various dienophiles, to rapidly construct diverse bicyclic and tricyclic nitrogen heterocycles. nih.gov
Rhodium catalysts are also central to [2+2+2] cycloaddition reactions, which assemble three unsaturated components (alkynes, alkenes, allenes) into a six-membered ring. nih.gov Different rhodium catalysts can promote the cycloaddition chemoselectively, for instance, by involving the internal double bond of an allene. The diastereoselectivity of these reactions can be dependent on both the specific catalyst and the substrate structure. nih.gov DFT calculations have been instrumental in understanding the mechanistic pathways, revealing key intermediates like rhodacyclopentadienes that guide the reaction's outcome. nih.gov Furthermore, rhodium-catalyzed intramolecular [3+2] cycloadditions provide a route to construct five-membered carbocycles, which are common motifs in natural products. researchgate.net
Asymmetric Catalysis Derived from this compound Precursors
This compound and related Rh(III) compounds are crucial precursors for the in-situ generation of chiral rhodium catalysts used in a wide array of asymmetric transformations. By combining a rhodium precursor with a chiral ligand, typically a diphosphine, highly enantioselective catalysts can be formed for reactions such as hydrogenation, conjugate addition, and cross-coupling.
A key application is in the asymmetric hydrogenation of olefins. While traditional rhodium(I) systems often require a directing group on the substrate for high enantioselectivity, catalyst systems derived from rhodium(III) precursors have been developed that efficiently hydrogenate simple olefins without such groups. nih.gov For example, chloride-bridged dinuclear rhodium(III) complexes bearing chiral diphosphine ligands have proven effective for the asymmetric hydrogenation of substrates like allylic alcohols and alkenylboranes. nih.gov
Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to electron-deficient olefins is another powerful method for creating stereogenic centers. The catalytic cycle is understood to involve a transmetalation step from the boron reagent to a hydroxyrhodium(I) species, which is generated in situ. wiley-vch.de The choice of precursor is critical; cationic rhodium precursors are often preferred as they can lead to more robust reaction conditions and consistently higher enantioselectivities. wiley-vch.de
Furthermore, these catalytic systems have been applied to asymmetric Suzuki-Miyaura type cross-coupling reactions to generate enantioenriched products containing C(sp³)-hybridized stereocenters. sigmaaldrich.com This addresses a significant challenge in drug discovery by moving beyond flat, arene-rich scaffolds to more three-dimensional molecules. sigmaaldrich.com The development of rhodium(I)-catalyzed enantioselective [2+2+2] cycloadditions using chiral biaryl bisphosphine ligands has also enabled the asymmetric synthesis of axially chiral biaryls. tcichemicals.com
Heterogeneous Catalysis
Supported Rhodium Catalysts from this compound Precursors
This compound is a common precursor for the preparation of heterogeneous catalysts, where rhodium is dispersed on a high-surface-area support. This approach enhances catalyst stability, facilitates separation from the reaction products, and often improves catalytic performance by influencing the dispersion and electronic properties of the metal.
The preparation of supported rhodium catalysts typically involves the incipient wetness impregnation of a support material with a solution of a rhodium salt, such as this compound or rhodium trichloride. nih.gov The impregnated material is then dried, calcined, and often reduced under a hydrogen atmosphere to generate metallic rhodium particles on the support surface. nih.gov A variety of materials are used as supports, including silica (SiO₂), alumina (Al₂O₃), carbon, and mixed oxides like CaO-MgO-Al₂O₃. nih.gov
The nature of the support significantly impacts the catalyst's properties and performance. For instance, in the cyclohexane ring-opening reaction, a catalyst with rhodium supported on a mixed CaO-MgO-Al₂O₃ oxide demonstrated superior selectivity towards n-hexane compared to catalysts on single-component supports like SiO₂ or Al₂O₃. nih.gov The distribution of rhodium on the support surface can also vary, with some supports promoting a more even distribution than others. nih.gov
To enhance thermal stability, especially for high-temperature applications like automotive catalytic converters, rhodium can be supported on materials like zirconia (ZrO₂). sae.org This strategy reduces the undesirable interaction between rhodium oxide and alumina at high temperatures, preventing severe deactivation and maintaining catalytic activity for the reduction of nitric oxide and oxidation of carbon monoxide and hydrocarbons. sae.org
The table below compares the thermal stability of rhodium on different supports.
| Catalyst Support | Treatment | Rhodium Area Decrease (%) |
| γ-Al₂O₃ | Heated at 850°C in air | 95 |
| ZrO₂ (separating Rh from γ-Al₂O₃) | Heated at 850°C in air | 15 |
Data illustrates the stabilizing effect of ZrO₂ support on rhodium dispersion at high temperatures. sae.org
Rhodium Nanoparticles in Catalysis
Rhodium nanoparticles (NPs) synthesized from precursors like this compound are of immense interest in catalysis due to their high surface-to-volume ratio and unique electronic properties, which differ from the bulk metal. nih.gov Rhodium is particularly valued for its role in diverse catalytic reactions, including CO oxidation, NO reduction, hydrogenation, and hydroformylation. nih.gov The catalytic performance of Rh NPs is highly dependent on their size and shape, which dictates the number and geometry of active sites. nih.gov
The catalytic activity and selectivity of rhodium nanoparticles can be precisely tuned by controlling their morphology (size and shape) during synthesis. Wet-chemistry methods are commonly employed, where a rhodium salt precursor is reduced in the presence of capping agents or stabilizers. nih.gov
For example, the polyol method, using a reducing agent like ethylene glycol and a capping agent like polyvinylpyrrolidone (PVP), allows for the synthesis of Rh NPs with various morphologies, including cubes, octahedra, and multipods. nih.gov The final shape is often directed by the use of specific ions, such as Br⁻, which can selectively stabilize certain crystal facets ({100} for cubes) and guide particle growth. nih.gov Another advanced technique is the inverse-directional galvanic replacement reaction, which has been used to create complex structures like nanoshells, nanoframes, and porous nanoplates from silver nanoplate templates. nih.govibs.re.kr The size of Rh NPs can also be controlled by adjusting the ratio of different precursor salts; for instance, using RhCl₃ leads to smaller nanoparticles compared to using Rh(acac)₃, and a mixture of the two can tune the particle size between the extremes. sciltp.com
Beyond morphology, surface defect engineering offers another layer of control over catalytic properties. The deliberate introduction of surface defects—such as adatoms, vacancies, and step-edges—can create highly active catalytic sites. osti.govscispace.com One method to achieve this is through a slow growth rate combined with oxidative etching during aqueous synthesis. This process can lead to the formation of defect-rich structures like concave nanotetrahedra. osti.gov These defective surfaces have been shown to enhance the interaction between the catalyst and reactants, leading to significantly higher specific and mass activities in reactions like methanol oxidation compared to nanoparticles with more regular surfaces. osti.gov
Single-Atom Catalysis Derived from Rhodium Precursors
Single-atom catalysis has emerged as a frontier in heterogeneous catalysis, maximizing the efficiency of precious metals like rhodium by dispersing them as isolated atoms on a support. This compound can serve as a precursor for the synthesis of these advanced catalytic materials.
Rhodium single-atom catalysts (SACs) have been successfully prepared using various supports, which play a crucial role in stabilizing the isolated rhodium atoms and modulating their catalytic properties. For instance, a rhodium single-atom-site catalyst with rhodium atoms coordinated to three nitrogen atoms and one phosphorus atom on a carbon support has been synthesized. nih.gov This material exhibited exceptional performance for heterogeneous carbene insertion into N-H bonds, a key reaction for constructing C-N bonds in organic synthesis. nih.gov The unique coordination environment was found to be critical for the observed high selectivity.
The nature of the oxide support is also a key factor in the design of rhodium SACs. Isolated rhodium atoms have been stabilized on oxides such as monoclinic zirconia (m-ZrO2), ceria (CeO2), and tin dioxide (SnO2). csic.esnih.gov These catalysts have shown promise in gas-phase hydroformylation of ethylene, a reaction of significant industrial importance. csic.es It has been demonstrated that oxygen vacancies on the support surface are crucial for creating active catalytic centers. csic.esnih.gov In particular, rhodium atoms stabilized on oxygen-defective SnO2 displayed excellent turnover frequency and high selectivity, rivaling the performance of traditional homogeneous catalysts. csic.es
The synthesis of these SACs often involves an oxidative metal dispersion and atom trapping method. csic.esnih.gov Characterization techniques such as X-ray absorption spectroscopy (XAS) and aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (AC-HAADF-STEM) are essential to confirm the presence of isolated rhodium atoms. nih.govcsic.es
The table below presents research findings on rhodium single-atom catalysts derived from rhodium precursors.
| Support Material | Coordination Environment | Catalytic Application | Key Research Finding |
| N, P-doped carbon | Rh atom surrounded by three nitrogen atoms and one phosphorus atom. nih.gov | Carbene N-H bond insertion. nih.gov | High catalytic performance and selectivity attributed to the unique coordination environment. nih.gov |
| m-ZrO2, CeO2, SnO2 | Isolated Rh atoms on the oxide surface. csic.es | Gas-phase ethylene hydroformylation. csic.es | Oxygen vacancies on the support are critical for catalytic activity; Rh on SnO2 showed exceptional performance. csic.esnih.gov |
| Dendritic mesoporous silica nanospheres | Single-site Rh catalyst anchored inside nanochannels. rsc.org | Reduction of 4-nitrophenol and hydrosilylation of terminal alkynes. rsc.org | High activity, stability, and reusability due to the confinement within the porous structure. rsc.org |
Catalyst Design and Immobilization Strategies
Polymeric and Dendritic Support Systems
The immobilization of rhodium catalysts on polymeric and dendritic supports is a widely explored strategy to bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the ease of separation and recyclability of the latter.
Dendrimers, with their well-defined, highly branched, three-dimensional structures, offer a unique platform for the synthesis of catalysts. sigmaaldrich.cn They provide a high density of functional groups for catalyst anchoring and can create a specific microenvironment around the catalytic center. researchgate.net Rhodium complexes have been incorporated into dendritic structures, which are then supported on materials like periodic mesoporous silica. nih.gov This approach can lead to recyclable catalysts with kinetics that can approach those of homogeneous systems due to the high porosity and accessibility of the catalytic sites. researchgate.net
The integration of dendritic polymers with ceramic supports can be achieved through various methods, including covalent attachment, impregnation, and sol-gel reactions. nih.gov The choice of method influences the stability and reusability of the final catalytic material. Covalent bonding is generally preferred for creating robust and regenerable catalysts. nih.gov
The table below provides an overview of research on polymeric and dendritic support systems for rhodium catalysts.
| Support Type | Method of Immobilization | Example Application | Advantage |
| Dendrimers on Mesoporous Silica | Complexation of rhodium with the dendrimer followed by anchoring to the silica support. nih.gov | Not specified in the provided search results. | High surface area and uniform pore structure of silica combined with the defined nature of the dendrimer can lead to highly active and recyclable catalysts. researchgate.net |
| Dendritic Polymers on Ceramic Membranes | Impregnation of the polymer into the pores of the ceramic material. nih.gov | Not specified in the provided search results. | The high porosity of the ceramic allows for good impregnation and the potential for creating highly dispersed catalytic sites. nih.gov |
Biphasic Catalytic Systems
Biphasic catalysis is an elegant approach to catalyst recovery, where the catalyst resides in one liquid phase and the reactants and products in another, immiscible phase. This allows for simple separation of the catalyst-containing phase at the end of the reaction, facilitating its reuse. This compound and its derivatives are often employed in such systems, particularly for reactions like hydroformylation.
A classic example is the aqueous biphasic hydroformylation of olefins, famously applied in the Ruhrchemie/Rhône-Poulenc process for propene hydroformylation. nih.govresearchgate.net In this system, a water-soluble rhodium complex, often formed in situ from a precursor like this compound and a sulfonated phosphine ligand, is dissolved in the aqueous phase. The olefinic substrate, being organic, forms a separate phase. The reaction occurs at the interface or in the aqueous phase, and the aldehyde products are easily separated with the organic phase.
A challenge in aqueous biphasic catalysis is the low solubility of higher, long-chain olefins in water, which leads to low reaction rates. researchgate.netmdpi.com To overcome this, strategies such as the use of co-solvents, phase transfer agents, surfactants, or mass transfer promoters like amphiphilic cyclodextrins have been investigated. researchgate.netmdpi.com These additives enhance the contact between the aqueous catalyst and the organic substrate, thereby increasing the reaction rate.
Fluorous biphasic systems represent another variation, where the catalyst is dissolved in a fluorous solvent and the reactants and products in a conventional organic solvent. nih.gov This requires the use of rhodium catalysts with fluorinated ligands to ensure their preferential solubility in the fluorous phase. nih.gov
The following table summarizes different biphasic catalytic systems involving rhodium.
| Biphasic System | Catalyst System | Substrate Example | Key Feature |
| Aqueous/Organic | Water-soluble Rh complex with ligands like TPPTS. nih.govresearchgate.net | Propene, 1-decene, 1-hexadecene. researchgate.netmdpi.com | Environmentally friendly (uses water as a solvent) and allows for easy catalyst recycling. nih.govresearchgate.net |
| Fluorous/Organic | Rh complex with perfluoroalkylated phosphine ligands. nih.gov | 1-Octene. nih.gov | Effective for catalyst recovery, particularly for reactions where water might be detrimental. nih.gov |
| Aqueous/Organic with Additives | Rh(acac)(CO)2 with TPPTS and amphiphilic cyclodextrins. mdpi.com | 1-Decene, 1-hexadecene. mdpi.com | Amphiphilic cyclodextrins act as mass transfer promoters, increasing the reaction rate for water-insoluble olefins. mdpi.com |
Ionic Liquid Applications in this compound Catalysis
Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant attention as alternative solvents and catalyst stabilizers in chemical reactions. nih.govdcu.ie Their unique properties, such as low vapor pressure, high thermal and chemical stability, and tunable solubility, make them attractive for "green" catalytic processes. mdpi.com
In the context of rhodium catalysis, ionic liquids can serve multiple roles. They can act as the solvent for the reaction, creating a biphasic system where the rhodium catalyst is dissolved in the ionic liquid phase, allowing for easy separation from the product phase. nih.gov This has been successfully applied to reactions like the hydrosilylation of olefins. nih.gov
Furthermore, ionic liquids can act as stabilizers for rhodium nanoparticles. The ionic liquid can form a protective layer around the nanoparticles, preventing their agglomeration and maintaining their catalytic activity over multiple cycles. acs.orgnih.gov Imidazolium-based ionic liquids have been particularly effective in this regard. acs.orgnih.gov
A more advanced concept is the use of Supported Ionic Liquid Phase (SILP) systems. In SILP catalysis, a thin layer of an ionic liquid containing the dissolved catalyst is immobilized on a porous solid support. acs.orgnih.gov This combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy handling and separation). Rhodium nanoparticles immobilized in SILP systems have been shown to be effective and stable catalysts for the hydrogenation of biomass-derived compounds. acs.orgnih.gov
The table below highlights the application of ionic liquids in rhodium catalysis.
| Application Type | Rhodium Species | Reaction | Key Advantage |
| Biphasic Solvent | Rhodium complexes. nih.gov | Hydrosilylation of 1-octene. nih.gov | Enables simple catalyst separation and reuse over multiple cycles. nih.gov |
| Nanoparticle Stabilizer | Rhodium nanoparticles. acs.orgnih.gov | Hydrogenation of furfuralacetone. acs.orgnih.gov | The ionic liquid prevents nanoparticle agglomeration, leading to stable and active catalysts. acs.orgnih.gov |
| Supported Ionic Liquid Phase (SILP) | Rhodium nanoparticles. acs.orgnih.gov | Hydrogenation of furfuralacetone. acs.orgnih.gov | Combines the benefits of homogeneous and heterogeneous catalysis, leading to highly active and stable systems suitable for continuous flow processes. acs.orgnih.gov |
Nanoparticle Stabilization Techniques
The long-term stability of rhodium nanoparticles is crucial for their practical application in catalysis, as aggregation of nanoparticles leads to a loss of active surface area and, consequently, a decrease in catalytic activity. Various techniques have been developed to stabilize rhodium nanoparticles, often involving the use of protective agents or supports.
One common approach is the use of polymeric stabilizers. Polyvinylpyrrolidone (PVP) is a widely used polymer for stabilizing a variety of metal nanoparticles. However, research has shown that modified polymers can offer superior stability. For example, a PVP-derived polymer incorporating multiple types of protective interactions has been shown to provide enhanced thermal and catalytic stability to rhodium nanoparticles compared to conventional PVP. researchgate.net
PEGylated imidazolium salts are another class of effective stabilizers for rhodium nanoparticles. These compounds can be used during the synthesis of the nanoparticles, which are typically formed by the reduction of a rhodium salt like rhodium trichloride with a reducing agent such as sodium borohydride. mdpi.com The resulting rhodium nanoparticles are soluble in water and can be recycled and reused in catalytic reactions like the hydrosilylation of alkynes. mdpi.com
Surfactant molecules, such as N-alkyl-N-(2-hydroxyethyl)ammonium salts, have also been employed to stabilize rhodium nanoparticles in aqueous dispersions. nih.gov These stabilized nanoparticles have proven to be efficient catalysts for the hydrogenation of arene derivatives under mild conditions in biphasic systems. nih.gov The aqueous phase containing the stabilized rhodium colloids can be reused without a significant loss of activity. nih.gov
The choice of stabilizer is critical as it must provide sufficient stability without compromising the catalytic activity of the nanoparticles by blocking the active sites. The ideal stabilizer strikes a balance between preventing aggregation and allowing access for reactants.
The table below details various techniques for stabilizing rhodium nanoparticles.
| Stabilization Technique | Stabilizing Agent | Method of Preparation | Example Catalytic Application |
| Polymeric Stabilization | PVP-derived polymer. researchgate.net | Coating of pre-formed rhodium nanoparticles with the polymer. researchgate.net | Not specified in the provided search results. |
| Imidazolium Salt Stabilization | PEGylated imidazolium salts. mdpi.com | Reduction of rhodium trichloride with sodium borohydride in the presence of the stabilizer. mdpi.com | Hydrosilylation of internal alkynes and reduction of nitroarenes. mdpi.com |
| Surfactant Stabilization | N-alkyl-N-(2-hydroxyethyl)ammonium salts. nih.gov | Reduction of RhCl3 with sodium borohydride in the presence of the surfactant. nih.gov | Hydrogenation of arene derivatives in a biphasic system. nih.gov |
Spectroscopic and Structural Characterization of Rhodium Tribromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of rhodium complexes in solution. researchgate.netresearchgate.net While rhodium tribromide itself is often studied in the solid state, its derivatives, formed through reactions involving ligand substitution, are frequently characterized using various NMR techniques.
The ¹⁰³Rh nucleus, with a spin of I = 1/2 and 100% natural abundance, is a direct probe of the electronic environment around the metal center. nih.gov However, its low gyromagnetic ratio makes it an insensitive nucleus, often requiring advanced techniques like indirect detection for observation. huji.ac.il
A key feature of ¹⁰³Rh NMR is its extremely wide chemical shift range, spanning over 12,000 ppm. nih.gov This sensitivity makes the ¹⁰³Rh chemical shift (δ(¹⁰³Rh)) an excellent indicator of even subtle changes in the rhodium atom's coordination sphere. nih.govnih.gov The chemical shift is significantly influenced by several factors:
Ligands: The nature of the ligands directly bonded to the rhodium has the most substantial effect. Different ligands induce large changes in the electronic shielding of the rhodium nucleus. researchgate.net For instance, in Rh(III) half-sandwich complexes, increasing the steric bulk of phosphine (B1218219) ligands, as measured by the Tolman cone angle, generally leads to decreased rhodium shielding (a downfield shift). epa.gov
Oxidation State: The oxidation state of rhodium dramatically alters the chemical shift. nih.gov
Complex Geometry: Isomeric differences, such as cis versus trans, can be readily distinguished due to their distinct electronic environments. huji.ac.il
Solvent and Temperature: Solvent effects, particularly with polarizable ligands like cyanide or chloride, can lead to significant chemical shift changes, sometimes up to 172 ppm when switching between solvents like dichloromethane and chloroform. nih.gov A decrease in temperature typically causes a shift to a lower frequency (increased shielding), though exceptions exist where solvent interactions dominate. nih.gov
Correlations have been established between δ(¹⁰³Rh) and various chemical properties, including stability constants, reaction rates, and structural parameters. researchgate.net
Table 1: Representative ¹⁰³Rh NMR Chemical Shifts for Various Rhodium Complexes
| Complex Type | Example Compound | δ(¹⁰³Rh) (ppm) | Comments |
|---|---|---|---|
| Rh(I) Square Planar | trans-[Rh(Cl)(CO)(PPh₃)₂] | -480 | Chemical shifts are highly dependent on the trans ligand. |
| Rh(I) Square Planar | [Rh(N₃)(PPh₃)₃] | -152 | Data obtained in chloroform at 300 K. nih.gov |
| Rh(III) Octahedral | RhCpBr₂(PMe₃) | 2068 | Cp = C₅Me₅. epa.gov |
| Rh(III) Octahedral | [Rh(NH₃)₅Cl]Cl₂ | ~3500 | Often used as a standard for solid-state NMR. nih.gov |
| Dirhodium Paddlewheel | [Rh₂(OAc)₄(MeCN)₂] | 7301 | Serves as a reference for related paddlewheel complexes. nih.gov |
While ¹⁰³Rh NMR provides direct information about the metal center, ¹H and ¹³C NMR spectroscopy offer detailed insights into the ligands coordinated to it. Upon coordination to a rhodium center, the chemical shifts of ligand protons and carbons can change significantly. This change, known as the coordination shift, provides information about the electronic effects of the metal on the ligand. nih.gov
For example, in rhodium-olefin complexes, the olefinic carbon resonances show a substantial upfield shift upon complexation. researchgate.net This shielding is attributed to the nature of the olefin-rhodium bond. researchgate.net Furthermore, scalar coupling between ¹⁰³Rh and ligand nuclei like ¹H, ¹³C, and ³¹P is frequently observed. The magnitude of these coupling constants, such as ¹J(¹⁰³Rh, ¹³C) and ¹J(¹⁰³Rh, ³¹P), provides valuable information about the bonding between rhodium and the ligand atoms. huji.ac.ilresearchgate.net
In studies of Rh(I) complexes with ortho-substituted DPEphos ligands, downfield shifts in the ¹H NMR spectrum for certain aryl protons are indicative of anagostic (C-H)···Rh interactions, where a C-H bond on a ligand interacts with the electron-rich metal center. nih.gov Two-dimensional NMR techniques like HMBC and HSQC are crucial for unambiguously assigning the proton and carbon signals of complex ligands attached to the rhodium core. nih.govnih.gov
Many rhodium complexes are not static but undergo dynamic processes in solution, such as the rotation of ligands around a metal-ligand bond or the exchange of ligands with the solvent or other species. libretexts.org Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at different temperatures, is a primary tool for studying these reversible molecular processes. libretexts.orgrsc.org
At low temperatures, these processes may be slow on the NMR timescale, resulting in separate signals for chemically distinct but exchanging sites. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. libretexts.org
Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation barriers (e.g., ΔG‡) for the dynamic process. For instance, in rhodium complexes supported by Lewis acidic group 13 metallatranes, fluxional behavior involving phosphine ligand exchange was studied. rsc.org For a chloro-rhodium-aluminum complex (Cl–RhAlL), the activation barrier to exchange between two inequivalent phosphine donors was determined to be 14.9 kcal mol⁻¹. rsc.org Such studies are critical for understanding reaction mechanisms, ligand lability, and the conformational flexibility of rhodium-based catalysts. researchgate.netnih.gov
X-ray Diffraction Techniques
X-ray diffraction methods are indispensable for the precise determination of the three-dimensional arrangement of atoms in the solid state, providing definitive structural information for this compound and its crystalline derivatives.
While the structure of this compound itself is a polymeric lattice, numerous derivatives have been characterized by SCXRD. For example, the structures of various rare-earth trirhodium diborides have been refined using single-crystal data, providing precise atomic positions and anisotropic displacement parameters that offer insights into atomic vibrations within the crystal. nih.gov Similarly, the molecular structures of dibenzobromolium derivatives, which can be prepared via multi-step syntheses, have been unequivocally established by X-ray analysis. nih.gov
Table 2: Selected Crystallographic Data for a Representative Rhodium(III) Complex: [RhCl₂(L)(LH)] (where LH = N-(3-bromophenyl)picolinamide)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Rh-N (neutral ligand) Bond Length (Å) | ~2.03 - 2.05 |
| Rh-N (anionic ligand) Bond Length (Å) | ~1.99 |
| Rh-O (anionic ligand) Bond Length (Å) | ~2.02 |
| Rh-Cl Bond Length (Å) | ~2.33 - 2.34 |
Note: Data are generalized from typical Rh(III) picolinamide structures for illustrative purposes, as seen in related research. whiterose.ac.uk
For materials that are amorphous or exist as nanoparticles, single-crystal X-ray diffraction is not applicable. In these cases, X-ray Absorption Spectroscopy (XAS) is an essential tool for probing the local atomic and electronic structure. ucl.ac.uk XAS is element-specific, allowing for the investigation of the rhodium atoms' environment even in complex mixtures or supported catalysts. researchgate.net
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near Edge Structure (XANES): The shape and energy of the absorption edge are sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For rhodium nanomaterials, XANES can be used to monitor changes in the oxidation state (e.g., from Rh(III) in a precursor like RhBr₃ to Rh(0) in the final nanoparticle) during a synthesis. researchgate.netnih.gov
Extended X-ray Absorption Fine Structure (EXAFS): Oscillations past the absorption edge contain information about the type, number, and distance of neighboring atoms around the rhodium center. researcher.life This allows for the determination of Rh-Rh bond distances in metallic nanoparticles or Rh-O and Rh-Br distances in partially oxidized or unreduced species. ucl.ac.ukresearcher.life
XAS is particularly powerful for in situ studies, where it can track the structural evolution of rhodium catalysts under reaction conditions, providing crucial insights into the active state of the catalyst. researchgate.net
Electron Microscopy and Imaging Techniques
Electron microscopy techniques are indispensable for characterizing the morphology, crystal structure, and elemental composition of materials at the micro- and nanoscale. For this compound, these methods can provide critical insights into its solid-state structure and surface features.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample forms an image, which is then magnified and focused onto an imaging device. High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic structure of crystalline materials, providing insights into lattice fringes and crystal defects.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. The interaction of the electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition.
Although specific SEM micrographs of this compound are not widely published, this technique would be invaluable for examining the morphology of its crystals. SEM analysis would reveal details about the crystal habit, surface texture, and the size distribution of crystalline powders. For instance, it could be used to determine whether this compound crystals are well-formed with distinct facets or if they exhibit a more irregular or aggregated morphology. In studies of other metal halides, SEM is routinely used to assess the surface quality and morphology of thin films or bulk crystals.
Electron Diffraction (ED)
Electron Diffraction (ED) is a technique that provides information about the crystal structure of a material. When a beam of electrons is passed through a crystalline sample, the electrons are diffracted by the periodic arrangement of atoms, producing a diffraction pattern. This pattern is a representation of the reciprocal lattice of the crystal and can be used to determine the crystal system, lattice parameters, and space group.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound (RhBr₃), XPS is a powerful tool to confirm the +3 oxidation state of rhodium. The binding energy of the core-level electrons is sensitive to the chemical environment of the atom. The Rh 3d core level spectrum would exhibit a doublet corresponding to the Rh 3d₅/₂ and Rh 3d₃/₂ spin-orbit components. For rhodium halides, the Rh 3d₅/₂ binding energy is reported to be in the range of 309.3 ± 0.8 eV. This value is shifted to a higher binding energy compared to metallic rhodium (typically around 307 eV), which is indicative of the positive oxidation state of the rhodium ion in the tribromide.
The analysis of the Br 3d region would complement the rhodium data, providing information on the chemical state of the bromide ions. Furthermore, XPS can be used to detect surface impurities or changes in surface composition due to environmental exposure or chemical reactions.
| Element | Orbital | Binding Energy (eV) in Rhodium Halides |
| Rhodium (Rh) | 3d₅/₂ | 309.3 ± 0.8 |
Vibrational Spectroscopy (Infrared)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy level. The specific frequencies of IR radiation that a molecule absorbs are characteristic of its molecular structure and the types of chemical bonds present.
For an inorganic solid like this compound, the infrared spectrum is expected to be dominated by absorptions corresponding to the stretching and bending vibrations of the Rh-Br bonds in the low-frequency region (typically below 400 cm⁻¹). The number and frequencies of these vibrational modes are determined by the symmetry of the crystal lattice. This compound is known to adopt a crystal structure similar to aluminum chloride (AlCl₃), which consists of a layered lattice of edge-sharing RhBr₆ octahedra.
Mass Spectrometry Studies
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can also be used to elucidate its structure by analyzing the fragmentation patterns of the molecular ion.
For an inorganic compound like this compound, mass spectrometry can be used to confirm its molecular weight and isotopic distribution. Rhodium has one naturally occurring isotope (¹⁰³Rh), while bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This isotopic distribution for bromine results in a characteristic pattern in the mass spectrum for any bromine-containing fragment.
The mass spectrum of RhBr₃ would be expected to show a cluster of peaks corresponding to the molecular ion [RhBr₃]⁺. Due to the presence of three bromine atoms, the isotopic pattern would be complex, with the most intense peaks corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes. The calculated isotope pattern for RhBr₃ shows a characteristic distribution that can be used for its identification.
Computational Chemistry Approaches for Rhodium Tribromide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating rhodium systems. Its balance of computational cost and accuracy makes it suitable for studying the complex electronic environments of transition metals. DFT calculations have been instrumental in understanding the structure, bonding, and reactivity of rhodium(III) complexes, the formal oxidation state in rhodium tribromide. nih.govnih.gov Hybrid functionals, which incorporate a portion of exact exchange, are often employed for rhodium clusters to provide more reliable results compared to pure functionals. arxiv.org
DFT calculations provide a detailed picture of the electronic structure of rhodium complexes. By analyzing molecular orbitals, charge distributions, and bonding interactions, researchers can understand the nature of the rhodium-ligand bonds. nih.gov Techniques such as Natural Bond Orbital (NBO) analysis are frequently used to dissect the computed wave function into localized bonding orbitals, providing a chemically intuitive description of bonding, including dative bonds from ligands to the rhodium center. nih.govresearchgate.net
The table below summarizes findings from DFT-based electronic structure analyses on representative rhodium complexes.
| Rhodium System Studied | Computational Method/Analysis | Key Electronic Structure Finding | Reference |
|---|---|---|---|
| General Rhodium Coordination Compounds | Relativistic DFT, NBO/NLMO | Correlated 103Rh chemical shift tensors with Rh-ligand bonding characteristics. | nih.gov |
| [Rh(ED3AP)]- Complex | DFT (B3LYP, BP86, OPBE), NBO | Identified the more stable isomer based on total energy and ligand field stabilization energy (LFSE); NBO showed a strongly delocalized structure. | researchgate.net |
| Rh2O7+ Clusters | DFT (B3LYP), LOBA | Determined that Rh has oxidation states of +1 or +2 in the most stable structures, with no Rh-Rh bond present. | nih.gov |
| [Rh6(PH3)6H12]x Clusters | DFT | Showed that the number of semi-bridging hydrides increases with the positive charge on the cluster, maximizing Rh-H bonding. | nih.gov |
A significant application of DFT is the elucidation of complex reaction mechanisms involving rhodium catalysts. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be mapped. researchgate.netfrontiersin.org This allows for the determination of the most likely reaction pathway and the identification of the rate-limiting step. frontiersin.org
DFT studies have been crucial in evaluating proposed catalytic cycles. For example, in the rhodium(III)-catalyzed ortho-bromination of arenes, DFT calculations showed that a pathway involving a Br transfer from N-bromosuccinimide is more favorable than a previously proposed Rh(III)/Rh(V) cycle in most cases. nih.gov However, the study also concluded that for substrates with strong electron-withdrawing groups, the Rh(III)/Rh(V) cycle involving reductive elimination from a Rh(V) intermediate becomes the favorable path. nih.gov
Similarly, computational investigations into rhodium-catalyzed C-H activation have clarified the roles of different rhodium species. In some reactions, the Rh(III) oxidation state is maintained throughout the catalytic cycle, while in others, a Rh(V) intermediate is formed. researchgate.net DFT calculations of the free energy profiles can distinguish between these possibilities and explain observed selectivity. researchgate.netresearchgate.net
The following table presents examples of reaction mechanisms investigated using DFT.
| Reaction | DFT Functional/Method | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Rh(III)-catalyzed ortho-bromination of arenes | M11-L | The mechanism proceeds via Br transfer, keeping Rh in the +3 state, rather than a Rh(III)/Rh(V) cycle for most substrates. | nih.gov |
| Rh(III)-catalyzed C-H activation of N-phenoxyacetamide | DFT (unspecified) | The pathway for alkyne substrates maintains the Rh(III) state, whereas cyclopropene substrates proceed via a Rh(V) nitrene intermediate. | researchgate.net |
| Rh(I)-catalyzed alkyne-to-vinylidene isomerization | DFT (unspecified) | The mechanism involves a slippage of the π-bound alkyne followed by an indirect 1,2-H shift. | rsc.org |
| Rh(I)-catalyzed β-hydride vs. β-fluoride elimination | DFT (unspecified) | Kinetic preference is for β-hydride elimination, but observed selectivity for β-fluoride elimination arises from the reversibility of the hydride pathway. | rsc.org |
Computational chemistry, and DFT in particular, is a powerful tool for the rational design of ligands to control the reactivity and selectivity of rhodium catalysts. nih.gov By systematically modifying ligand structures in silico, researchers can correlate specific steric and electronic properties with catalytic outcomes. nih.gov
DFT calculations can quantify the electronic effects of different substituents on a ligand and predict how these changes will influence the energies of intermediates and transition states in a catalytic cycle. nih.gov For example, in rhodium-catalyzed hydroamination, computational studies showed that while electron-poor ligands were predicted to have lower reaction barriers, their weaker binding to the rhodium center accounted for a disparity with observed reactivity. nih.gov Steric properties can also be modeled. Descriptors that measure the steric bulk of a ligand, such as by modeling the approach of a reactant, can be calculated from DFT-optimized geometries to build predictive models for catalyst performance. nih.gov
Studies on rhodium pincer complexes have shown that the bite angle of the ligand, a steric property, can tune the equilibrium between rhodium-alkyne and rhodium-vinylidene isomers. rsc.org Similarly, the choice between an indenyl and a cyclopentadienyl (B1206354) (Cp) ligand in rhodium C-H borylation catalysts has been shown through DFT and experimental work to significantly impact catalyst performance. acs.org
Molecular Orbital Symmetry Interactions
The principles of molecular orbital (MO) theory govern the bonding between a rhodium center and its surrounding ligands. The formation of effective chemical bonds depends on the constructive overlap between atomic orbitals of compatible symmetry. youtube.comyoutube.com In a typical coordination complex, the d-orbitals of the rhodium atom and the orbitals of the ligand atoms combine to form bonding, non-bonding, and anti-bonding molecular orbitals.
The symmetry labels of these orbitals, such as sigma (σ), pi (π), and delta (δ), describe their behavior upon rotation around the bond axis. youtube.com Furthermore, for centrosymmetric molecules, orbitals are classified as gerade (g) if they are symmetric with respect to inversion through the center, or ungerade (u) if they are asymmetric (change sign) upon inversion. youtube.comyoutube.com
In an octahedral complex, for example, the five d-orbitals of the rhodium atom split into two sets with different symmetries: the t₂g set (dxy, dxz, dyz) and the eg set (dz², dx²-y²). The t₂g orbitals are of appropriate symmetry to form π-bonds with ligand orbitals, while the eg orbitals are oriented to form σ-bonds. Understanding these symmetry interactions is fundamental to explaining the electronic spectra and magnetic properties of rhodium complexes. researchgate.net DFT calculations inherently account for these symmetry rules, and analysis of the resulting molecular orbitals can reveal the nature of the frontier orbitals (HOMO and LUMO), which are critical for the complex's reactivity.
Advanced Theoretical Models for Rhodium-Ligand Bonding
While DFT is a workhorse for many applications, more advanced theoretical models are sometimes required to capture the subtleties of rhodium-ligand bonding, especially in cases with strong electron correlation or near-degeneracy of electronic states.
Relativistic DFT: For heavy elements like rhodium, relativistic effects become significant and can influence chemical properties. Combining relativistic Hamiltonians with DFT provides a more accurate description of the electronic structure. nih.gov This approach has been successfully used in conjunction with solid-state NMR to establish precise relationships between rhodium's chemical shift tensors, its molecular structure, and the nature of its bonding to ligands. nih.gov
Multiconfigurational Methods: For systems where a single-determinant wavefunction (as used in standard DFT) is insufficient, multiconfigurational self-consistent field (MCSCF) methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are employed. These methods are particularly useful for accurately describing bond breaking/formation, excited states, and complex bonding situations. For instance, detailed analyses of the bonding in rhodium monoboride using MCSCF wave functions have identified and characterized a quadruple bond in the ground state. researchgate.net Similarly, CASSCF calculations have been applied to actinide tribromide complexes to probe the covalent contributions to bonding, providing a framework that could be extended to this compound systems. rsc.org
Natural Bond Orbital (NBO) / Natural Localized Molecular Orbital (NLMO) Analysis: These are not standalone methods but rather advanced interpretive tools applied to the wavefunctions obtained from DFT or other calculations. nih.gov NBO and NLMO analyses provide a chemically intuitive picture by localizing orbitals into bonds, lone pairs, and core orbitals. researchgate.net This allows for a quantitative assessment of orbital interactions, charge transfer, and delocalization, offering deep insights into the stability and bonding within complex molecules like rhodium(III) coordination compounds. nih.govresearchgate.net
Advanced and Emerging Research Applications of Rhodium Tribromide Derived Systems
Nanotechnology Applications Beyond Catalysis
Rhodium tribromide is a key starting material for synthesizing rhodium-based nanostructures with precisely controlled morphologies. researchgate.netosti.gov These nanomaterials exhibit unique properties that are harnessed in fields outside of traditional catalysis, particularly in energy conversion and biomedicine.
Rhodium-based nanostructures derived from precursors like this compound are integral to developing next-generation energy technologies. Their high surface energy, resistance to harsh environments, and superior electrocatalytic properties make them suitable for various energy conversion applications. researchgate.netosti.gov
Rhodium nanoparticles and nanostructures play a significant role in the following areas:
Water Splitting: Rhodium nanoparticles are utilized in photocatalytic water splitting to produce hydrogen and oxygen from water using sunlight, a promising avenue for renewable energy storage. nanorh.com
Fuel Cells: As electrocatalysts, rhodium nanoparticles can improve the efficiency of fuel cells, which convert chemical energy directly into electricity. nanorh.com Research has shown that rhodium nanodendrites with nanosheet subunits exhibit unexpected catalytic activity for methanol electrooxidation in alkaline mediums, a key reaction in direct methanol fuel cells. osti.gov
Solar Cells: Nanoparticles of rhodium(III) oxide (Rh₂O₃) are used in the manufacturing of solar cells. omicsonline.org While these materials have a band gap in the UV range, they can be sensitized to visible light with dyes, enhancing their ability to convert sunlight into electrical energy. omicsonline.org
A study detailing the aqueous synthesis of concave rhodium nanotetrahedra (CTDs) from this compound hydrate (B1144303) (RhBr₃·xH₂O) highlighted the importance of morphology in catalytic energy conversion. osti.gov By controlling synthesis parameters, researchers could modulate the nanocrystal shape, leading to structures with high-energy surfaces and enhanced catalytic performance. osti.gov
| Application Area | Rhodium Nanostructure Role | Key Findings/Benefits | Reference |
|---|---|---|---|
| Hydrogen Evolution/Oxidation (HER/HOR) | Electrocatalyst (e.g., Rh-Rh₂O₃ composites) | Activity comparable or superior to Platinum (Pt) in both acidic and basic media. | rsc.org |
| Photocatalytic Water Splitting | Photocatalyst | Produces hydrogen and oxygen from water using sunlight. | nanorh.com |
| Fuel Cells | Electrocatalyst for alcohol oxidation | Enhances efficiency; specific nanostructures show high activity for methanol oxidation. | osti.govnanorh.com |
| Solar Cells | Nanoparticle component (e.g., Rh₂O₃) | Used in manufacturing electrodes for converting sunlight to electricity. | omicsonline.org |
The unique properties of rhodium nanostructures also position them as promising candidates for biomedical applications. Although research in this area is less mature compared to gold or silver nanoparticles, recent studies have revealed significant potential. researchgate.net A key challenge has been the development of facile and controllable synthesis methods for rhodium nanostructures with varied morphologies suitable for biological use. researchgate.net
Emerging biomedical applications include:
Cancer Phototherapy: Morphology-controlled rhodium nanostructures, such as nanoshells, nanoframes, and porous nanoplates, have been investigated for their photothermal therapeutic effects. researchgate.net These nanoparticles can absorb light and convert it into heat to destroy cancer cells.
Biosensing: Rhodium nanoparticles' plasmonic properties are harnessed for sensing applications. nanorh.commdpi.com They can be used in surface-enhanced Raman scattering (SERS) and metal-enhanced fluorescence (MEF) for the highly sensitive detection of analytes. mdpi.com
Drug Delivery: The size and surface properties of rhodium nanoparticles make them potential carriers for targeted drug delivery systems. nanorh.com
Nanozymes: Rhodium-based nanozymes have attracted interest for their adjustable enzyme-like activity and stability, with applications in biomedical therapy and biosensing. researchgate.net
Radiopharmaceuticals: Derivatives of rhodocene, an organometallic rhodium compound, have been explored for potential use as radiopharmaceuticals in the treatment of small cancers. wikipedia.org
A significant development was the synthesis of rhodium nanostructures (nanoshells, nanoframes, and porous nanoplates) through an inverse-directional galvanic replacement reaction, which demonstrated promising biocompatibility in vitro and in vivo. researchgate.net Another study reported the synthesis of a hybrid material where carbon quantum dots were conjugated to rhodium nanoparticles, creating a multimodal contrast agent for bioimaging that combines optical fluorescence and X-ray fluorescence properties. nih.gov
| Application Area | System | Function/Potential | Reference |
|---|---|---|---|
| Cancer Therapy | Rhodium Nanostructures (nanoshells, nanoplates) | Photothermal therapy; excellent antitumour properties reported. | researchgate.net |
| Bioimaging | Carbon Quantum Dot-Rhodium Nanoparticle Hybrids | Multimodal contrast agents for optical and X-ray fluorescence imaging. | nih.gov |
| Biosensing | Rhodium Nanoparticles | Used as substrates for Surface-Enhanced Raman Scattering (SERS) and Metal-Enhanced Fluorescence (MEF). | mdpi.com |
| Drug Delivery | Rhodium Nanoparticles | Potential carriers to transport drugs to specific targets. | nanorh.com |
| Radiopharmaceuticals | Rhodocene Derivatives | Potential for treating small cancers. | wikipedia.org |
Fine Chemical Synthesis and Complex Molecule Construction
This compound is a valuable precursor for generating rhodium catalysts used extensively in modern organic synthesis. cymitquimica.comnumberanalytics.com Rhodium-catalyzed reactions are known for their high efficiency and selectivity, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov
Key synthetic applications involving rhodium(III) catalysts derived from precursors like RhBr₃ include:
C-H Bond Functionalization/Activation: This has become a powerful strategy for streamlining synthesis by directly converting ubiquitous C-H bonds into new functional groups, improving atom and step economy. nih.govacs.org Rhodium(III) catalysts are particularly effective in directing-group-assisted C-H amidation and alkylation reactions. nih.govacs.org For instance, the synthesis of a tricyclic mescaline analogue was achieved using an imine-directed intramolecular C-H alkylation catalyzed by a rhodium complex. nih.gov
Conjugate Addition Reactions: Rhodium-catalyzed 1,4-conjugate addition of organometallic reagents (e.g., arylindium or arylboronic acids) to α,β-unsaturated carbonyl compounds is a robust method for forming carbon-carbon bonds. ualberta.caresearchgate.net This reaction is crucial for introducing aryl and alkenyl groups with high enantioselectivity, and it has been applied to the synthesis of complex molecules and intermediates for drug discovery. researchgate.net
Synthesis of Heterocycles: The selective functionalization of C-H bonds provides an appealing route to generate diverse substituted N-heterocycles, which are core structures in the pharmaceutical and materials science industries. nih.gov Rhodium-catalyzed annulation reactions are employed to construct complex ring systems, such as in the synthesis of derivatives of the alkaloid luotonin A. mdpi.com
Carbene Transfer Reactions: Chiral dirhodium(II) carboxylate catalysts, which can be synthesized directly from RhCl₃·xH₂O (a related rhodium(III) halide), are exceptional for challenging carbene transfer reactions, including asymmetric carbenoid Si-H insertion. researchgate.netacs.org
Interdisciplinary Research Areas Utilizing this compound
The applications of this compound and its derivatives extend across multiple scientific disciplines, fostering interdisciplinary research at the nexus of chemistry, materials science, and biology.
Materials Science: Rhodium complexes are used to develop new materials with unique electronic or catalytic properties. ontosight.ai Research into rhodium nanoparticles for energy applications and rhodium-based composites represents a significant overlap between inorganic chemistry and materials science. rsc.orgontosight.ai
Chemical Biology: The application of rhodium-catalyzed reactions to modify complex natural products is a growing area of interdisciplinary research. nih.gov This "late-stage functionalization" allows for the diversification of natural product scaffolds to conduct structure-activity relationship (SAR) studies, investigate modes of action, and develop new therapeutic agents. nih.gov
Organometallic Chemistry and Catalysis: The study of rhodium complexes, often prepared from precursors like this compound, continues to be a rich field. numberanalytics.comnih.gov Research focuses on understanding reaction mechanisms, such as oxidative addition and reductive elimination, and designing new ligands to control the reactivity and selectivity of rhodium catalysts for applications in synthesis and beyond. numberanalytics.comnih.gov
Environmental Science: The development of more efficient and robust catalysts from rhodium precursors contributes to "green chemistry" by enabling more atom-economical reactions and reducing waste. rsc.org Furthermore, rhodium is a key component in automotive catalytic converters, a critical technology for reducing harmful emissions. nanorh.comsamaterials.com
Environmental and Sustainability Research Aspects of Rhodium Tribromide Chemistry
Strategies for Rhodium Recovery and Recycling from Catalytic Processes
The high economic value and scarcity of rhodium make its recovery from spent catalysts not only economically viable but also an environmental imperative. scribd.comgoogle.com Spent catalysts, especially from the automotive and chemical industries, represent a significant secondary source of this precious metal. mdpi.comresearchgate.net The primary methods for rhodium recovery can be broadly categorized into pyrometallurgical and hydrometallurgical processes. mdpi.comresearchgate.netdataintelo.com
Pyrometallurgical Processes: These methods involve high-temperature treatments to separate rhodium from the catalyst support. dataintelo.com Techniques like smelting in electric arc or induction furnaces are used to melt the catalyst material, concentrating the platinum group metals (PGMs), including rhodium, into a metallic mat. youtube.com Fluxes are added to facilitate the separation of the metallic phase from the slag, which contains the ceramic support and other impurities. youtube.com While pyrometallurgy can achieve high recovery rates, it is often energy-intensive. mdpi.comdataintelo.com Another pyrometallurgical approach is plasma arc recycling, a modern technique that utilizes high-energy plasma to recover metals from complex scrap materials with minimal waste. dfpmr.com
Hydrometallurgical Processes: These processes utilize aqueous solutions to leach rhodium from the catalyst material. dataintelo.comdfpmr.com A common approach involves dissolving the rhodium in an acidic solution, often a mixture of hydrochloric acid and an oxidizing agent like hydrogen peroxide. 911metallurgist.comnih.gov Following leaching, rhodium can be separated and purified from the solution using techniques such as solvent extraction, precipitation, or ion exchange. mdpi.comnih.gov Hydrometallurgical methods are generally less energy-intensive than pyrometallurgical ones and can offer high selectivity. dataintelo.comdfpmr.com However, they can generate significant amounts of liquid waste that require treatment. mdpi.com
A summary of common recovery methods is presented below:
| Recovery Method | Description | Advantages | Disadvantages |
| Pyrometallurgy | High-temperature smelting to separate metals. mdpi.comdataintelo.com | High recovery rates, effective for various catalyst types. mdpi.comresearchgate.net | High energy consumption, potential for atmospheric emissions. mdpi.comresearchgate.net |
| Hydrometallurgy | Leaching of metals using aqueous chemical solutions. dataintelo.comdfpmr.com | Lower energy consumption, high selectivity. dataintelo.comdfpmr.com | Generation of liquid waste, potential for incomplete leaching. mdpi.comresearchgate.net |
| Solvent Extraction | Selective separation of rhodium from a solution using an organic solvent. dfpmr.com | High purity of recovered rhodium. dfpmr.com | Use of organic solvents, which may be hazardous. |
| Precipitation | Inducing the formation of a solid rhodium compound from a solution. mdpi.comyoutube.com | Relatively simple and cost-effective. mdpi.com | May require further purification steps. youtube.com |
| Biosorption | Use of biological materials to adsorb rhodium from solution. researchgate.net | Environmentally friendly, low cost. researchgate.net | Lower recovery rates compared to conventional methods. researchgate.net |
Catalyst Regeneration: In addition to recovery, regeneration of deactivated catalysts is a key strategy for sustainability. Rhodium catalysts can lose activity due to factors like sintering of metal particles or the formation of inactive species. acs.orgproquest.com For instance, in three-way catalytic converters, rhodium can react with the alumina support at high temperatures to form rhodium aluminate, leading to deactivation. acs.orgproquest.com Regeneration processes aim to reverse these deactivation pathways. For example, treating a deactivated rhodium/alumina catalyst with hydrogen at elevated temperatures can reduce the rhodium aluminate and restore catalytic activity. acs.orgproquest.com Similarly, for homogeneous hydroformylation catalysts, a sequence of oxidation, extraction of phosphine (B1218219) oxides, and treatment with syngas can regenerate the active rhodium complex. trea.comgoogle.com
Development of More Sustainable Rhodium-Catalyzed Transformations
Beyond recycling, a significant research focus is on designing rhodium-catalyzed processes that are inherently more sustainable. This involves several key strategies:
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research is exploring the use of more benign alternatives. For example, ethanol (B145695) has been successfully used as a green solvent for rhodium-catalyzed C-H activation reactions. rsc.org Water is another attractive solvent, and the development of water-soluble rhodium catalysts is a key area of research to facilitate catalyst-product separation and recycling. iucr.org
Recyclable Catalysts: The development of heterogeneous or immobilized homogeneous catalysts allows for easy separation from the reaction mixture and reuse, reducing waste and cost. nih.gov For instance, rhodium nanoparticles synthesized via a green hydrothermal method have shown high catalytic activity in the reduction of nitroarenes and can be recycled without significant loss of performance. nih.govresearchgate.net
Atom Economy and Process Intensification: Catalytic reactions that proceed with high atom economy, meaning that a large proportion of the atoms from the reactants are incorporated into the desired product, are inherently more sustainable. Rhodium-catalyzed reactions like cyclocarbonylations are powerful tools for constructing complex molecules from simple precursors with high efficiency. researchgate.net Furthermore, the use of microreactors for processes like rhodium recovery from spent catalysts can lead to more efficient and controlled reactions, reducing waste and energy consumption. nih.govnih.gov
A summary of research findings in sustainable rhodium catalysis is presented below:
| Research Area | Key Finding | Sustainability Benefit |
| Green Solvents | Successful use of ethanol in rhodium-catalyzed C-H activation/[4+2] annulation. rsc.org | Reduced toxicity and environmental impact compared to traditional organic solvents. |
| Recyclable Nanoparticles | Hydrothermally synthesized rhodium nanoparticles are effective and recyclable catalysts for nitroarene reduction. nih.gov | Catalyst reuse, minimizing waste and the need for fresh catalyst. |
| Process Intensification | Microreactors enable efficient and continuous recovery of rhodium from spent catalysts. nih.govnih.gov | Improved reaction control, reduced waste, and lower energy consumption. |
| Photochemistry | Photo-induced ruthenium-catalyzed C-H allylation at room temperature. uni-goettingen.de | Milder reaction conditions, reducing energy input. |
| Electrochemistry | Electrochemical C7-indole alkenylation via rhodium catalysis. uni-goettingen.de | Atom-economical and sustainable method for C-H functionalization. |
Environmental Fate and Impact Studies of Rhodium Compounds
The primary anthropogenic source of rhodium in the environment is the abrasion and degradation of automotive catalytic converters. epa.govresearchgate.net These converters, which utilize rhodium to reduce nitrogen oxide emissions, release small quantities of the metal into the environment through exhaust fumes. epa.govnih.gov This has led to a detectable increase in rhodium concentrations in various environmental compartments.
Environmental Distribution: Rhodium released from vehicles is primarily in the form of airborne particulate matter. epa.govresearchgate.net These particles can then be deposited onto roadside dust, soil, and enter aquatic systems through runoff. epa.govresearchgate.net Studies have documented elevated levels of rhodium in these environmental matrices, particularly in urban areas with high traffic density.
Bioaccumulation and Toxicity: Once in the environment, rhodium compounds have the potential to be taken up by living organisms, leading to bioaccumulation. epa.govresearchgate.net While metallic rhodium is relatively inert, certain rhodium compounds, such as rhodium salts, can exhibit biological activity. epa.gov For example, some rhodium(III) complexes have been shown to possess cytotoxic and genotoxic effects in cellular studies. researchgate.net There is also evidence suggesting that exposure to rhodium salts can be associated with immunological responses like contact dermatitis and asthma in susceptible individuals. epa.govresearchgate.net However, the general understanding is that current environmental levels of rhodium are too low to pose a significant threat to the general population's health. epa.gov Nevertheless, the increasing environmental concentrations and the limited data on the long-term effects of rhodium exposure warrant further investigation into its environmental fate and potential ecological and human health impacts. epa.govresearchgate.net
Future Research Directions and Unresolved Challenges in Rhodium Tribromide Chemistry
Innovations in Catalyst Design and Efficiency
A primary focus of future research will be the development of more efficient and robust catalysts based on rhodium tribromide. While rhodium complexes are known for their high activity, there is always a need for improvement, particularly in reducing catalyst loading and enhancing turnover numbers.
Innovations in this area are likely to involve:
Ligand Modification: The synthesis of novel ligands will continue to be a cornerstone of catalyst design. Tailoring the electronic and steric properties of ligands can significantly impact the selectivity and activity of rhodium catalysts. For instance, modifying cyclopentadienyl (B1206354) ligands has been shown to increase the regioselectivity of alkyne insertion in Rh(III)-catalyzed C-H activation. nih.gov
Heterogenization: Supporting rhodium catalysts on solid materials offers advantages in terms of catalyst separation and recycling. dfpmr.com Future work will likely focus on developing more stable and leach-resistant supported catalysts. The use of metal-organic frameworks (MOFs) as platforms for single-site rhodium catalysts is a particularly promising avenue, offering the potential for unprecedented control over the catalytic environment. nih.gov
Nanocatalysis: The use of rhodium nanoparticles as catalysts is an emerging area. Controlling the size, shape, and composition of these nanoparticles can lead to enhanced catalytic performance.
Advanced Catalyst Architectures: The development of novel catalyst architectures, such as those that improve performance in low-temperature applications, is crucial. osti.gov For example, using solution atomic layer deposition to create titania or zirconia promoters on alumina supports has been shown to significantly lower the light-off temperatures for rhodium-based catalysts. osti.gov
A significant challenge in this area is the often-observed trade-off between catalyst activity and stability. Highly active catalysts can be prone to deactivation, and future designs must address this issue to enable their practical application in industrial processes.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is fundamental to the rational design of new catalysts and the optimization of existing processes. While significant progress has been made, many aspects of rhodium-catalyzed reactions remain poorly understood.
Future research will likely focus on:
In-situ Spectroscopic Techniques: The use of advanced spectroscopic methods, such as high-resolution NMR and X-ray absorption spectroscopy, will allow for the direct observation of catalytic intermediates and transition states. This will provide invaluable insights into the elementary steps of catalytic cycles.
Computational Modeling: Density Functional Theory (DFT) and other computational methods have become indispensable tools for elucidating reaction mechanisms. rsc.orgresearchgate.net The synergy between experimental and computational studies will be crucial for unraveling the intricate details of complex reaction pathways. nih.govnih.gov For example, DFT calculations have been used to understand the chemoselectivity and lactonization details in rhodium-catalyzed reactions. rsc.org
Kinetic Studies: Detailed kinetic analysis can provide crucial information about the rate-determining steps of a reaction and the influence of various reaction parameters. nih.gov
A key challenge is the complexity of many rhodium-catalyzed reactions, which often involve multiple competing pathways and transient intermediates. ucl.ac.uk Developing a comprehensive mechanistic picture for such systems will require a multi-faceted approach that combines experimental and theoretical techniques.
Exploration of Novel Reactivities and Transformations
The discovery of new chemical reactions catalyzed by this compound and its derivatives remains a vibrant area of research. Chemists are constantly seeking to expand the synthetic toolbox and develop new methods for the efficient construction of complex molecules.
Future explorations are expected to include:
C-H Bond Functionalization: The direct functionalization of C-H bonds is a highly attractive strategy for streamlining organic synthesis. acs.orgresearchgate.netrsc.org Rhodium catalysts have shown great promise in this area, and future work will likely focus on developing more selective and general methods for C-H activation. acs.orgresearchgate.netrsc.org
Asymmetric Catalysis: The development of enantioselective transformations is of paramount importance for the synthesis of chiral molecules, particularly in the pharmaceutical industry. nih.govkit.edu Future research will aim to design new chiral rhodium catalysts that can achieve high levels of enantioselectivity in a wide range of reactions. nih.govkit.educore.ac.uk
Tandem and Cascade Reactions: The development of one-pot reactions that combine multiple transformations can significantly improve synthetic efficiency. ucl.ac.uk Rhodium catalysts are well-suited for mediating such complex reaction cascades. ucl.ac.uk For instance, novel rhodium(I)-catalyzed tandem hydrosilylation-intramolecular aldol reactions have been developed. ucl.ac.uk
New Reaction Partners: Exploring the reactivity of rhodium catalysts with unconventional substrates and reagents can lead to the discovery of entirely new transformations. mdpi.comresearchgate.netnih.gov This includes the use of disulfides and elemental sulfur in the synthesis of organosulfur compounds. mdpi.com
A significant challenge in this area is the control of selectivity (chemo-, regio-, and stereoselectivity) in complex transformations. Achieving high levels of selectivity often requires careful tuning of the catalyst, ligands, and reaction conditions.
Addressing Resource Scarcity and Promoting Circular Economy Principles
Rhodium is one of the rarest and most expensive precious metals, which poses a significant challenge for its widespread use in catalysis. mdpi.compmarketresearch.comblancomet.co.uk The long-term sustainability of rhodium catalysis will depend on the development of efficient recycling methods and the adoption of circular economy principles.
Key strategies to address this challenge include:
Catalyst Recycling: Developing robust and efficient methods for recovering rhodium from spent catalysts is of utmost importance. dfpmr.commdpi.commarketresearchintellect.com This includes processes like hydrometallurgy and pyrometallurgy. mdpi.commarketresearchintellect.com Recent research has focused on developing greener and more efficient recovery techniques, such as using microreactors for the recovery of rhodium from spent carbonyl rhodium catalysts. mdpi.comresearchgate.net
Catalyst Immobilization: As mentioned earlier, immobilizing rhodium catalysts on solid supports facilitates their separation and reuse, thereby minimizing metal loss. dfpmr.com
Use of Earth-Abundant Metal Catalysts: While rhodium offers unique catalytic properties, there is a growing interest in developing catalysts based on more abundant and less expensive metals as potential replacements. However, achieving the same level of activity and selectivity as rhodium catalysts remains a major hurdle.
The table below summarizes various recovery methods for rhodium from spent catalysts.
| Recovery Method | Description | Advantages | Disadvantages |
| Pyrometallurgy | High-temperature processes to separate metals. | High recovery rates, less effluent discharge. | Complex procedures, high energy consumption, expensive investment. mdpi.com |
| Hydrometallurgy | Use of aqueous solutions to leach and separate metals. | Technological simplicity, low cost, short processing time. | Lower overall recovery rate due to remnant rhodium in residue. mdpi.com |
| Biosorption | Use of biological materials to absorb metal ions. | Environmentally friendly. | Slower process, lower loading capacity compared to other methods. mdpi.com |
| Precipitation | Separating metals from solution by forming insoluble compounds. | Common and well-established method. | Can be complex to separate multiple metals. mdpi.com |
The transition to a circular economy for rhodium will require a concerted effort from researchers, industry, and policymakers to develop and implement sustainable practices throughout the catalyst lifecycle.
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches has become a powerful driver of innovation in catalysis research. nih.govacs.orgscholaris.ca This integrated approach allows for a deeper understanding of catalytic processes and accelerates the discovery of new catalysts and reactions. nih.govacs.orgscholaris.ca
Future integration will likely involve:
Predictive Modeling: Using computational methods to predict the properties and performance of new catalysts before they are synthesized in the lab. This can significantly reduce the time and resources required for catalyst development.
High-Throughput Screening: Combining automated experimental techniques with computational screening to rapidly evaluate large libraries of potential catalysts.
Data-Driven Discovery: Utilizing machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies to identify new trends and design principles in catalysis.
A key challenge is to improve the accuracy and predictive power of computational models, particularly for complex catalytic systems. acs.org Furthermore, bridging the gap between idealized computational models and real-world experimental conditions remains an ongoing effort. acs.org An integrated computational and experimental protocol has been successfully used to understand the speciation of Rh(III) in acidic solutions. nih.gov
Q & A
Q. What are the established methods for synthesizing rhodium tribromide, and how do reaction conditions influence purity and yield?
this compound synthesis typically involves direct reaction of rhodium metal with bromine gas at elevated temperatures (300–400°C) in a sealed tube. Key variables include stoichiometric ratios, reaction duration, and purification steps (e.g., sublimation or recrystallization). Yield optimization requires precise control of bromine partial pressure to avoid side products like RhBr₂ or RhBr₄. Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX) is critical to confirm phase purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Use a combination of spectroscopic and crystallographic techniques:
- XRD for crystal structure determination.
- X-ray photoelectron spectroscopy (XPS) to analyze oxidation states (Rh³⁺).
- UV-Vis spectroscopy to study ligand-to-metal charge-transfer transitions.
- Thermogravimetric analysis (TGA) to assess thermal stability. Cross-validate results with computational models (e.g., density functional theory) to resolve ambiguities in electronic configurations .
Q. What are the primary challenges in handling this compound due to its reactivity?
RhBr₃ is hygroscopic and reacts violently with reducing agents. Best practices include:
- Storing under inert gas (argon or nitrogen).
- Using anhydrous solvents (e.g., dry THF) for reactions.
- Conducting experiments in gloveboxes to prevent hydrolysis. Safety protocols must align with corrosive substance handling guidelines .
Advanced Research Questions
Q. How can contradictory data on this compound’s catalytic activity in cross-coupling reactions be resolved?
Discrepancies often arise from differences in:
- Substrate scope (e.g., aryl vs. alkyl halides).
- Solvent effects (polar aprotic vs. coordinating solvents).
- Catalyst loading (low loadings may lead to undetected intermediates). Systematic replication studies under controlled conditions (e.g., fixed temperature, pressure) and in-situ monitoring (e.g., NMR or IR spectroscopy) are recommended to isolate variables .
Q. What computational approaches are suitable for modeling this compound’s role in reaction mechanisms?
- DFT calculations to map potential energy surfaces for intermediates.
- Molecular dynamics (MD) simulations to study solvent interactions.
- Charge-density analysis to identify electron-transfer pathways. Validate models against experimental kinetic data (e.g., Eyring plots) and isotopic labeling studies .
Q. How can researchers design experiments to probe this compound’s instability in aqueous media?
- Controlled hydrolysis experiments with pH variation (1–14) to identify decomposition products (e.g., Rh(OH)₃, HBr).
- In-situ Raman spectroscopy to track intermediate species.
- Isotopic tracing (D₂O vs. H₂O) to elucidate proton-transfer steps. Compare results with analogous halides (e.g., RhCl₃) to isolate bromide-specific effects .
Q. What strategies mitigate this compound’s ligand-disproportionation tendencies in coordination complexes?
- Use bulky ligands (e.g., triphenylphosphine) to sterically stabilize the Rh center.
- Low-temperature synthesis (<0°C) to slow ligand exchange.
- Spectroscopic monitoring (e.g., UV-Vis) to detect disproportionation in real-time. Theoretical studies can predict ligand-Rh binding affinities to guide ligand selection .
Methodological Guidelines
- Experimental Design : Align objectives with IMRaD structure—define hypotheses, methods, and expected outcomes upfront .
- Data Interpretation : Use triangulation (multiple techniques/theories) to resolve contradictions .
- Ethical Compliance : Adhere to institutional review protocols for hazardous materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
